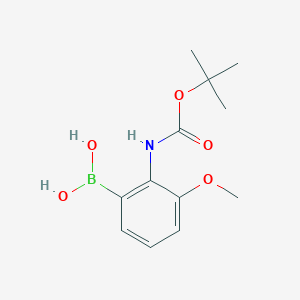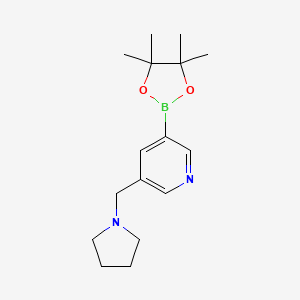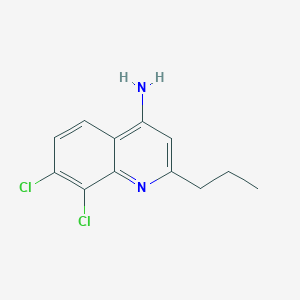
3-(3,5-Difluoro-4-nitrophenyl)acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,5-Difluoro-4-nitrophenyl)acrylic acid: is an organic compound characterized by the presence of a difluorinated nitrophenyl group attached to an acrylic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,5-Difluoro-4-nitrophenyl)acrylic acid typically involves the following steps:
Aldol Condensation: The reaction of the nitro-difluorobenzene with an aldehyde to form the acrylic acid derivative.
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The acrylic acid moiety can undergo hydrogenation to form the corresponding saturated acid.
Substitution: The difluoro groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Amino Derivatives: From the reduction of the nitro group.
Saturated Acids: From the hydrogenation of the acrylic acid moiety.
Substituted Phenylacrylic Acids: From nucleophilic aromatic substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: Used as a building block in organic synthesis.
Biology:
Biochemical Probes: Utilized in the development of probes for studying biological systems.
Medicine:
Drug Development: Investigated for potential therapeutic applications due to its bioactive functional groups.
Industry:
Material Science: Used in the synthesis of polymers and advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(3,5-Difluoro-4-nitrophenyl)acrylic acid involves its interaction with various molecular targets, depending on the specific application. For example, in biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The difluoro groups can enhance the compound’s stability and reactivity, making it a valuable tool in chemical and biological research.
Comparación Con Compuestos Similares
3-(3,5-Difluoro-4-nitrophenyl)propionic acid: Similar structure but with a propionic acid moiety instead of acrylic acid.
3-(3,5-Difluoro-4-aminophenyl)acrylic acid: The nitro group is replaced with an amino group.
3-(3,5-Difluoro-4-nitrophenyl)acrylamide: The carboxylic acid group is replaced with an amide group.
Propiedades
Fórmula molecular |
C9H5F2NO4 |
|---|---|
Peso molecular |
229.14 g/mol |
Nombre IUPAC |
(E)-3-(3,5-difluoro-4-nitrophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H5F2NO4/c10-6-3-5(1-2-8(13)14)4-7(11)9(6)12(15)16/h1-4H,(H,13,14)/b2-1+ |
Clave InChI |
DMHLTJAYXVMWMQ-OWOJBTEDSA-N |
SMILES isomérico |
C1=C(C=C(C(=C1F)[N+](=O)[O-])F)/C=C/C(=O)O |
SMILES canónico |
C1=C(C=C(C(=C1F)[N+](=O)[O-])F)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


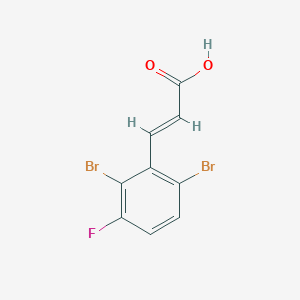

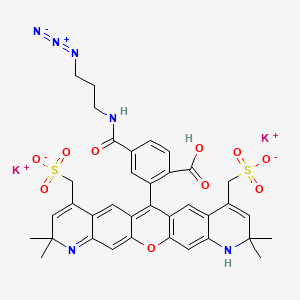

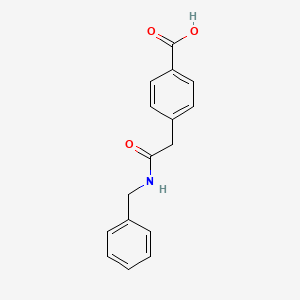
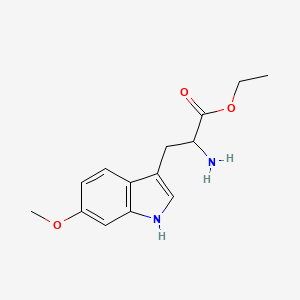

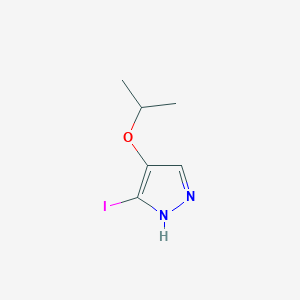

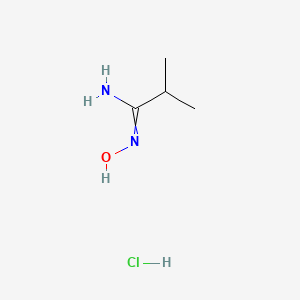
![[(3aS,5S,6R,6aS)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methyl 4-methylbenzenesulfonate](/img/structure/B13726477.png)
